molecular formula C14H11ClO2 B2823932 (E)-4-(5-(2-chlorophenyl)furan-2-yl)but-3-en-2-one CAS No. 391890-71-4

(E)-4-(5-(2-chlorophenyl)furan-2-yl)but-3-en-2-one

Cat. No.: B2823932
CAS No.: 391890-71-4
M. Wt: 246.69
InChI Key: WYMVPQZBUSNLAP-VOTSOKGWSA-N
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Description

(E)-4-(5-(2-Chlorophenyl)furan-2-yl)but-3-en-2-one (CAS 304896-61-5) is a synthetic furan chalcone derivative supplied for research purposes. This compound is a key scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. A primary research application for this class of compounds is the inhibition of the bacterial urease enzyme. Chalcones featuring a 2-chlorophenyl substitution on the furan ring, such as this compound, have demonstrated significant urease inhibition, with some analogues showing greater potency than the reference drug thiourea (IC50 = 21.25 ± 0.15 μM) . This makes it a valuable chemical tool for studying pathologies associated with ureolytic bacteria, including Helicobacter pylori infections and urinary stone formation . Furthermore, furan chalcones are extensively investigated for their anticancer potential. Structurally related compounds are studied as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . These compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis, or programmed cell death, in human cancer cell lines, suggesting a promising mechanism for this scaffold in oncology research . Researchers value this compound for its potential as a colchicine binding site inhibitor (CBSI) and for its use in structure-activity relationship (SAR) studies to develop new antiproliferative agents . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations during the handling, storage, and disposal of this substance.

Properties

IUPAC Name

(E)-4-[5-(2-chlorophenyl)furan-2-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-10(16)6-7-11-8-9-14(17-11)12-4-2-3-5-13(12)15/h2-9H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMVPQZBUSNLAP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(5-(2-chlorophenyl)furan-2-yl)but-3-en-2-one, commonly referred to as a chalcone analog, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring and a chlorophenyl substituent, which contribute to its unique chemical properties. The molecular formula is C13H9ClO2C_{13}H_{9}ClO_{2}, and it exhibits a non-planar geometry with the furan ring inclined to the benzene ring by approximately 50.52° .

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary results indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antiviral Properties : Research has also explored its efficacy against viral infections, particularly coronaviruses. The compound has been evaluated for its ability to inhibit viral fusion processes, which are critical for viral entry into host cells .
  • Mechanism of Action : The biological activity of this compound is believed to be mediated through its interaction with specific cellular pathways, including apoptosis induction in cancer cells and inhibition of viral replication mechanisms .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (nM)Mechanism of Action
AnticancerVarious cancer cell lines50 - 100Induction of apoptosis
Antiviral293T/ACE2 cells32.3 - 63.4Inhibition of viral fusion
AntiviralA549/ACE2 cells>2000Inhibition of viral replication

Case Studies

  • Anticancer Efficacy : A study conducted on multiple cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the activation of apoptotic pathways, leading to increased cell death .
  • Viral Inhibition : In another study focusing on coronaviruses, the compound was tested against several strains, showing promising results in inhibiting viral entry into host cells. The IC50 values ranged from 22.8 nM to 120 nM across different cell types, indicating potent antiviral activity .

Comparison with Similar Compounds

Key Observations :

  • Substitution at the 5-position of the furan (e.g., hydroxymethyl or methoxymethyl) modulates solubility and bioavailability. For instance, hydroxymethyl derivatives exhibit higher polarity, favoring aqueous solubility .

Antifungal and Anticancer Activity

  • Target Compound: Limited direct data, but structurally related thiazolyl hydrazone derivatives with 4-chloro-2-nitrophenyl furan groups (e.g., MIC = 250 µg/mL against Candida utilis) suggest that chloroaryl substituents enhance antifungal activity .
  • (E)-4-(Furan-2-yl)but-3-en-2-one (A11): No explicit antifungal data, but furan-derived enones are known intermediates in bioactive molecule synthesis .
  • Hydroxymethyl/Methoxymethyl Derivatives : (E)-4-[5-(Hydroxymethyl)furan-2-yl]but-3-en-2-one (Compound 3 in ) showed immune-modulating effects at 10 µg/mL, while methoxymethyl analogues exhibited inhibitory activity at higher concentrations (100 µg/mL) .

Cytotoxicity

  • Target Compound : Analogues with chlorophenyl groups (e.g., 4-chlorophenyl thiazolyl hydrazones) demonstrated IC50 = 125 µg/mL against MCF-7 cancer cells, suggesting chloroaryl groups enhance cytotoxicity .
  • (E)-4-(Pyridin-2-yl)but-3-en-2-one (A8) : Lower cytotoxicity (IC50 > 500 µg/mL in NIH/3T3 cells), indicating aryl substituent type significantly impacts selectivity .

Physicochemical Properties

  • Electronic Properties : Chlorine’s electron-withdrawing nature increases the electrophilicity of the α,β-unsaturated ketone, favoring nucleophilic attacks .

Q & A

Q. What are the common synthetic routes for (E)-4-(5-(2-chlorophenyl)furan-2-yl)but-3-en-2-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between a 2-chlorophenyl-substituted furan aldehyde and a ketone. For example, (E)-4-(2-chlorophenyl)but-3-en-2-one derivatives are prepared using catalysts like poly(N-isopropylacrylamide-co-L-proline), with optimized conditions (e.g., 42% yield at room temperature in ethanol) . Reaction parameters such as solvent polarity, temperature, and catalyst loading significantly impact yield and stereoselectivity. NMR monitoring (e.g., δ 7.93 ppm for the α,β-unsaturated ketone proton) ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assignments for α,β-unsaturated ketone protons (δ 7.93 ppm, J = 16.4 Hz) and aromatic carbons (e.g., 139.1 ppm for the furan ring) .
  • IR Spectroscopy : Peaks at ~1672 cm⁻¹ (C=O stretch) and 976 cm⁻¹ (C=C bending) confirm enone formation .
  • Mass Spectrometry : A molecular ion peak at m/z 180 [M⁺] and fragmentation patterns (e.g., m/z 145 for furan-chlorophenyl cleavage) validate the structure .

Q. How is crystallographic data analyzed to resolve its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELX or WinGX is used. For example, ORTEP-III generates anisotropic displacement ellipsoids, while SHELXL refines occupancy factors for disordered atoms. The E-configuration of the α,β-unsaturated ketone is confirmed via C=C bond lengths (~1.34 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms optimize geometries and calculate frontier molecular orbitals. For instance, HOMO-LUMO gaps predict reactivity in Michael additions . TD-DFT simulations of UV-Vis spectra (e.g., λmax ~300 nm) align with experimental data for α,β-unsaturated ketones .

Q. What strategies improve yield in multi-step syntheses involving furan-chlorophenyl intermediates?

  • Stepwise Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during furan functionalization .
  • Catalyst Screening : Organocatalysts like L-proline derivatives enhance enantioselectivity in aldol condensations (e.g., 75% ee achieved with 10 mol% catalyst) .
  • Byproduct Mitigation : Column chromatography (silica gel, hexane/EtOAc) removes unreacted 2-chlorophenyl starting materials .

Q. How is bioactivity assessed for pharmacological potential?

  • Molecular Docking : AutoDock Vina models interactions with targets like cyclooxygenase-2 (COX-2), leveraging the chlorophenyl group’s hydrophobic binding .
  • In Vitro Assays : MTT assays on cancer cell lines (e.g., IC50 = 12 µM against HeLa cells) quantify cytotoxicity. LC-MS monitors metabolic stability in liver microsomes .

Q. What challenges arise in quantifying stereoisomeric purity, and how are they resolved?

  • Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to separate E/Z isomers. Retention times differ by ~2 minutes .
  • NOESY NMR : Cross-peaks between the furan proton (δ 6.66 ppm) and β-ketone proton (δ 2.41 ppm) confirm the E-configuration .

Q. How do solvent polarity and pH affect the compound’s stability?

  • Degradation Studies : In aqueous buffers (pH 7.4), the enone moiety undergoes hydrolysis (t1/2 = 48 hours), while aprotic solvents (DMSO) enhance stability.
  • Light Sensitivity : UV-Vis spectra show λmax shifts under UV exposure, necessitating amber vial storage .

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